molecular formula C6H5N3O B11922182 3H-Imidazo[4,5-B]pyridin-7-OL

3H-Imidazo[4,5-B]pyridin-7-OL

Cat. No.: B11922182
M. Wt: 135.12 g/mol
InChI Key: WFJKUHVPYOQFFQ-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-B]pyridin-7-OL is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-B]pyridin-7-OL typically involves the cyclization of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-B]pyridine core . Another approach involves the use of formaldehyde as the carbonyl component, which can yield an unsubstituted imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-B]pyridin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-B]pyridines .

Scientific Research Applications

3H-Imidazo[4,5-B]pyridin-7-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-B]pyridin-7-OL involves its interaction with various molecular targets:

Comparison with Similar Compounds

3H-Imidazo[4,5-B]pyridin-7-OL can be compared with other imidazopyridine derivatives:

The uniqueness of this compound lies in its versatile biological activities and its potential for further functionalization, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1,4-dihydroimidazo[4,5-b]pyridin-7-one

InChI

InChI=1S/C6H5N3O/c10-4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)

InChI Key

WFJKUHVPYOQFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)NC=N2

Origin of Product

United States

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